molecular formula C14H9F3N2 B3064775 3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine CAS No. 200879-63-6

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine

Cat. No. B3064775
CAS RN: 200879-63-6
M. Wt: 262.23 g/mol
InChI Key: SWNWKEXKCCMNSL-UHFFFAOYSA-N
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Description

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine (CMPTFP) is a versatile synthetic organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. CMPTFP is an aromatic heterocyclic compound, which is formed by the condensation of three molecules of cyanoacetic acid, one molecule of methylphenylacetic acid, and one molecule of trifluoromethylbenzoic acid. It is a colorless liquid with a boiling point of 124°C and a melting point of -84°C. CMPTFP has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Evaluation

3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine has been utilized in the synthesis of novel pyridine nucleosides, which showed potential as antimicrobial agents. These compounds were synthesized using efficient microwave methods under solvent-free conditions and exhibited better antibacterial activities than control drugs in some cases (Rateb, El-Deab, & Abdou, 2013).

Synthesis of Pyridine Derivatives

This chemical has also been used in the synthesis of various pyridine derivatives. For instance, a study detailed the preparation of 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one and its derivatives, which are significant in chemical research due to their structural properties (Bradiaková et al., 2009).

Electroluminescence in OLEDs

In the field of optoelectronics, derivatives of this compound have been explored for their potential in organic light-emitting diodes (OLEDs). One study demonstrated that certain iridium(III) complexes, incorporating pyridine derivatives, showed high phosphorescence quantum yields and efficient performance in OLEDs, highlighting the importance of such compounds in the development of advanced electronic materials (Su et al., 2021).

Synthesis of Antiulcer Agents

The compound has been investigated in the synthesis of novel antiulcer agents. This research focused on compounds that exhibit gastric antisecretory and cytoprotective properties, demonstrating the diverse applications of this chemical in medicinal chemistry (Kaminski et al., 1987).

properties

IUPAC Name

2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c1-9-11(8-18)12(14(15,16)17)7-13(19-9)10-5-3-2-4-6-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNWKEXKCCMNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571522
Record name 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200879-63-6
Record name 2-Methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-2-methyl-6-phenyl-4-(trifluoromethyl)-pyridine
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